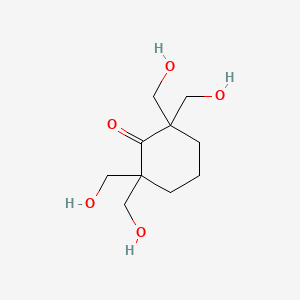

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h11-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHGHWULKDMATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(CO)CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278262 | |

| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-65-3 | |

| Record name | NSC6835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone CAS 3232-65-3 properties

An in-depth technical guide on 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone (CAS 3232-65-3), structured for researchers and drug development professionals.

CAS No: 3232-65-3 Synonyms: Tetramethylolcyclohexanone; 2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one Molecular Formula: C₁₀H₁₈O₅ Molecular Weight: 218.25 g/mol [1]

Executive Summary

This compound is a highly functionalized cycloaliphatic ketone synthesized via the exhaustive aldol condensation of cyclohexanone and formaldehyde. It serves as a critical intermediate in the production of ketonic resins (used in high-gloss paints and inks) and as a precursor to 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol , a penta-functional polyol.

Its unique structure—possessing four primary hydroxyl groups and a reactive ketone moiety—makes it a versatile scaffold for crosslinking polymers and synthesizing complex pharmaceutical architectures, particularly carbocyclic nucleoside analogues.

Chemical Identity & Structure

The molecule features a cyclohexane ring where all four

| Property | Value |

| CAS Number | 3232-65-3 |

| SMILES | O=C1C(CO)(CO)CCCC1(CO)CO |

| Molecular Weight | 218.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 149 °C (Experimental) |

| Solubility | Soluble in water, alcohols, DMSO; Insoluble in non-polar solvents (hexane) |

| pKa | ~13.5 (Hydroxyl protons) |

Synthesis & Manufacturing

The synthesis utilizes a base-catalyzed Cross-Aldol Condensation (Tollens' condensation variant). Because cyclohexanone has four acidic

Reaction Mechanism

The reaction proceeds through sequential enolate formation and nucleophilic attack on formaldehyde.

-

Base Deprotonation: Hydroxide removes an

-proton. -

Nucleophilic Attack: The enolate attacks HCHO.

-

Repetition: This cycle repeats four times until all

-positions are substituted.

Synthesis Protocol (Laboratory Scale)

Note: This protocol is designed for high purity isolation of the ketone, minimizing reduction to the alcohol.

Reagents:

-

Cyclohexanone (98 g, 1.0 mol)

-

Formaldehyde (37% aq. solution, 405 g, ~5.0 mol) – Excess required

-

Calcium Hydroxide (Ca(OH)₂, 5.0 g) – Catalyst

-

Water (200 mL)

Procedure:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Mixing: Charge the flask with Formaldehyde solution and Water. Cool to 15°C.

-

Catalyst Addition: Add Calcium Hydroxide slowly with vigorous stirring.

-

Addition: Add Cyclohexanone dropwise over 60 minutes.

-

Critical Control: The reaction is exothermic.[2] Maintain internal temperature between 45–50°C using an external water bath.

-

-

Reaction: After addition, heat the mixture to 60°C for 2 hours.

-

Quench & Workup:

-

Neutralize the mixture with dilute Formic Acid to pH 7.0.

-

Filter off any insoluble calcium formate salts.

-

Concentrate the filtrate under reduced pressure (rotary evaporator, <50°C) to a viscous syrup.

-

-

Crystallization: Dissolve the syrup in hot ethanol/water (80:20). Cool slowly to 4°C to crystallize the product.

-

Yield: Typical yield is 65–75%.

Reaction Pathway Visualization

The following diagram illustrates the stepwise substitution mechanism and potential downstream derivatives.

Figure 1: Synthetic pathway from Cyclohexanone to CAS 3232-65-3 and its primary derivatives.[3]

Applications & Utility

Ketonic Resins (Coatings)

The primary industrial use of CAS 3232-65-3 is as a transient intermediate in the manufacture of Cyclohexanone-Formaldehyde Resins .

-

Function: The four hydroxyl groups act as crosslinking sites.

-

Properties Imparted: High gloss, hardness, and excellent adhesion in nitrocellulose lacquers and printing inks.[4]

-

Mechanism: The ketone group can further react with amines or other nucleophiles, while the hydroxyls esterify with alkyd resins.

Pharmaceutical Intermediates

-

Carbocyclic Nucleosides: The cyclohexane ring serves as a stable bioisostere for the furanose sugar in nucleosides.[5] The hydroxymethyl groups allow for the attachment of phosphate mimics or nucleobases.

-

Dendrimer Cores: Due to its

symmetry and tetra-functionality, it is used as a core generation molecule for synthesizing hydroxyl-terminated dendrimers.

Polyol Precursor

Reduction of the ketone (using NaBH₄ or catalytic hydrogenation) yields 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7). This "pentol" is used in:

-

Explosives: Nitration of the 5 hydroxyl groups.

-

Lubricants: Esterification with fatty acids to create high-stability synthetic esters.

Safety & Handling (SDS Summary)

While specific toxicological data for the pure isolated ketone is limited, it is handled similarly to other aliphatic polyols and ketones.

| Hazard Class | Classification | Precaution |

| Skin Irritation | Category 2 | Wear nitrile gloves. Wash thoroughly after handling. |

| Eye Irritation | Category 2A | Wear safety goggles. Rinse cautiously with water if exposed. |

| Inhalation | STOT SE 3 | Use local exhaust ventilation. Avoid breathing dust/mist. |

| Storage | Hygroscopic | Store in a cool, dry place under inert atmosphere (N₂). |

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) to ensure the crude mixture is stable, as residual formaldehyde and base can lead to runaway exotherms.

References

-

GuideChem. (2025). This compound Properties and Suppliers. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (Derivative Data). Retrieved from

-

Google Patents. (1951). Process of producing cyclohexanone-formaldehyde resins (US2540885A). Retrieved from

-

ChemicalBook. (2025).[5] CAS 3232-65-3 Product Description. Retrieved from

-

LookChemical. (2025). Cyclohexanone, 2,2,6,6-tetrakis(hydroxymethyl)- Properties. Retrieved from

Sources

- 1. Cyclohexanone, 2,2,6,6-tetrakis(hydroxyMethyl)-,3232-65-3 - LookChemical.com [lookchemical.com]

- 2. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. CN1837253A - Process for preparing cyclohexanone-formaldehyde resin - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

2,2,6,6-tetra(hydroxymethyl)cyclohexan-1-one chemical structure

An In-depth Technical Guide: 2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one

Executive Summary

2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one is a polyhydroxylated cyclic ketone that serves as a highly functionalized and versatile building block in synthetic chemistry. Its structure, featuring a cyclohexanone core symmetrically substituted with four hydroxymethyl groups at the α-positions, imparts unique stereochemical properties and a high density of reactive sites. This guide provides a detailed examination of its chemical structure, a robust protocol for its synthesis via base-catalyzed aldol condensation, and an exploration of its characterization and potential applications. For researchers in materials science and drug development, this molecule offers a compact scaffold for the construction of complex architectures, including dendrimers, cross-linked polymers, and novel pharmaceutical intermediates.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. 2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one is identified by the CAS Number 3232-65-3.[1] Its structure is characterized by a central six-membered carbon ring containing a ketone functional group. The two carbon atoms adjacent to the carbonyl group (the α-positions) are both quaternary, each bonded to two hydroxymethyl (-CH₂OH) groups. This dense arrangement of hydroxyl groups makes the molecule highly polar.

Structural Representation

The chemical structure can be visualized as follows:

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of aqueous formaldehyde (4.5 molar equivalents) in a reaction vessel, add cyclohexanone (1.0 molar equivalent).

-

Catalyst Addition: Slowly add a catalytic amount of a base, such as calcium hydroxide. The use of Ca(OH)₂ is advantageous as the resulting calcium salts can be easily removed later.

-

Reaction Condensation: Heat the mixture to approximately 50-60°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the base by adding a dilute acid (e.g., sulfuric acid) until the pH is ~7. This will precipitate calcium sulfate if Ca(OH)₂ was used.

-

Purification: Filter off the inorganic salts and wash the solid with a small amount of cold water. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to obtain the final product as a crystalline solid.

-

Validation: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic and Structural Characterization

To ensure the synthesized product is the correct molecule, a suite of analytical techniques is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the eight protons of the four equivalent -CH₂OH groups and a multiplet for the six protons of the cyclohexyl ring at the β and γ positions. The absence of signals in the 2.0-2.5 ppm range would confirm the complete substitution at both α-positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon (~210-220 ppm), a signal for the two quaternary α-carbons, signals for the β and γ carbons of the ring, and a signal for the four equivalent hydroxymethyl carbons (~60-70 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹) and a sharp, strong absorption for the C=O stretching of the ketone (around 1700-1720 cm⁻¹).

-

X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed. While data for the ketone is not widely published, analysis of the closely related reduction product, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol, reveals a slightly twisted chair conformation for the six-membered ring, a feature also expected for the ketone. [2]

Applications and Research Potential

The high density of functional groups on a compact and rigid scaffold makes 2,2,6,6-tetra(hydroxymethyl)cyclohexan-1-one a valuable intermediate for advanced material and pharmaceutical synthesis.

-

Polymer Chemistry: The four primary hydroxyl groups can act as initiation or cross-linking sites in polymerization reactions. This allows for the creation of highly branched polymers, dendrimers, or robust thermoset resins with high thermal stability and mechanical strength.

-

Drug Development Scaffold: In medicinal chemistry, the cyclohexanone core can serve as a rigid template to which various pharmacophores can be attached via the hydroxyl groups. The related compound, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, is a known key intermediate in the synthesis of the hypolipidemic drug Nicomol, highlighting the pharmaceutical relevance of this chemical family. [2]* Synthesis of Complex Molecules: The ketone functionality can be further derivatized, for example, through reductive amination or Wittig reactions, while the hydroxyl groups can be protected and deprotected selectively, opening pathways to complex polycyclic and heterocyclic systems.

Safety and Handling

As a research chemical, 2,2,6,6-tetra(hydroxymethyl)cyclohexan-1-one should be handled with appropriate care in a well-ventilated laboratory or under a chemical fume hood. [3][4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. [4]In case of contact, rinse the affected area thoroughly with water. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed or in contact with skin. [5]

References

-

PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

Molbase. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2,2,6,6-tetramethylolcyclohexan-1-ol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

-

Hua, C., Li, X.-G., & Xu, S.-M. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, E63, o547–o548. Retrieved from [Link]

Sources

Difference between 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone and cyclohexanol derivative

An In-Depth Technical Guide to the Core Differences Between 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone and Cyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Functionalities on a Cyclohexane Scaffold

In the landscape of medicinal chemistry and organic synthesis, the cyclohexane ring serves as a versatile and conformationally rich scaffold for the development of a vast array of bioactive molecules. Its derivatives are central to the synthesis of pharmaceuticals, natural products, and advanced materials. This guide delves into the fundamental and practical differences between two classes of cyclohexane derivatives, distinguished by their core functional group: the ketone and the alcohol.

Specifically, we will provide an in-depth comparison of This compound , a highly functionalized cyclic ketone, and the broader class of cyclohexanol derivatives , which are characterized by a hydroxyl group on the cyclohexane ring. While the former is a specific and synthetically challenging molecule, the latter represents a wide range of secondary alcohols that are common synthetic intermediates.[1]

The core of this analysis rests on the profound impact a single functional group—a carbonyl (C=O) versus a hydroxyl (C-OH)—has on the structure, reactivity, and potential applications of the parent molecule. Understanding these differences is paramount for drug development professionals and researchers when designing synthetic routes and selecting appropriate building blocks for new chemical entities.

The Core Chemical Distinction: Carbonyl vs. Hydroxyl Group

The fundamental differences between this compound and cyclohexanol derivatives stem from the distinct electronic nature of their primary functional groups.

-

The Carbonyl Group (in Cyclohexanones): The carbon-oxygen double bond in the ketone is highly polarized, with the electronegative oxygen atom drawing electron density away from the carbon. This renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent α-protons are also acidic and can be removed by a base to form a nucleophilic enolate.[2]

-

The Hydroxyl Group (in Cyclohexanols): The alcohol functional group is characterized by a polarized O-H bond, which allows it to act as both a hydrogen bond donor and acceptor. The oxygen atom has lone pairs of electrons, making it nucleophilic. The hydroxyl group can be deprotonated to form a more potent nucleophile (an alkoxide) or protonated to form a good leaving group (water), facilitating substitution and elimination reactions.

Caption: Electronic properties of ketone vs. alcohol functional groups.

Structural and Physicochemical Properties: A Comparative Overview

| Property | This compound (Predicted) | General Cyclohexanol Derivative | Rationale for Difference |

| Functional Group | Ketone (C=O) | Alcohol (-OH) | Defines the chemical class. |

| Molecular Formula | C₁₀H₁₈O₅ | Varies (e.g., C₆H₁₂O for cyclohexanol) | The ketone has extensive hydroxymethyl substitution. |

| Hydrogen Bonding | Acceptor only (at C=O and -OH groups) | Donor and Acceptor | Cyclohexanols can form extensive intermolecular hydrogen bonds, leading to higher boiling points than their ketone counterparts of similar molecular weight.[1] |

| Boiling Point | High (likely decomposes before boiling) | Generally high, but lower than the polyhydroxylated ketone | The four additional -OH groups on the ketone would significantly increase intermolecular forces. |

| Melting Point | High solid | Can be liquid or solid at room temperature | The high degree of symmetry and extensive hydrogen bonding capacity of the tetrakis(hydroxymethyl) derivative would lead to a high melting point. The corresponding alcohol, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, has a melting point of 123-127 °C.[3] |

| Solubility in Water | High | Sparingly soluble (for simple derivatives) | The four hydroxymethyl groups would impart significant water solubility. |

| Odor | Likely mild, possibly sweet | Camphor-like | This is a general characteristic of many cyclohexanols.[4] |

Comparative Reactivity and Synthetic Pathways

The divergent reactivity of ketones and alcohols dictates their roles in synthetic chemistry.

Synthesis

-

This compound: This compound would likely be synthesized from cyclohexanone through a series of base-catalyzed aldol-type reactions with formaldehyde. This process, known as hydroxymethylation, would be challenging to control to achieve the precise level of substitution. The corresponding alcohol is a known compound, suggesting the ketone is a potential intermediate that may be readily reduced under the reaction conditions.

-

Cyclohexanol Derivatives: These are commonly synthesized via two main routes:

-

Hydrogenation of phenols: The aromatic ring of a substituted phenol is reduced to yield the corresponding cyclohexanol.

-

Reduction of cyclohexanones: A substituted cyclohexanone is reduced using a hydride reagent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

-

Caption: Contrasting synthetic origins.

Characteristic Reactions

The following diagram illustrates the divergent reaction pathways available to each class of compound.

Caption: Divergent reactivity of cyclohexanones and cyclohexanols.

Applications in Research and Drug Development

The distinct chemical handles offered by the ketone and alcohol functionalities translate into different strategic applications in drug discovery.

-

This compound as a Scaffold:

-

Polyvalent Display: The four hydroxymethyl groups provide multiple points for conjugation, making this scaffold a potential core for creating multivalent ligands that can bind to multiple receptor sites simultaneously, enhancing affinity and selectivity.

-

Increased Hydrophilicity: The high density of hydroxyl groups would significantly increase water solubility, a desirable property for improving the pharmacokinetic profile of a drug candidate.

-

Pro-drug Strategies: The ketone can be converted into a ketal or other labile group, which can be cleaved under specific physiological conditions to release an active drug.

-

-

Cyclohexanol Derivatives as Synthetic Intermediates:

-

Introduction of Diverse Functionality: The hydroxyl group is a versatile handle that can be easily converted into esters, ethers, and other functional groups, allowing for the systematic exploration of a drug's structure-activity relationship (SAR).

-

Chiral Pool Synthesis: Chiral cyclohexanol derivatives are valuable building blocks for the asymmetric synthesis of complex molecules, ensuring the final product is a single enantiomer with the desired biological activity.

-

Bioisosteric Replacement: The cyclohexanol ring can serve as a non-aromatic, conformationally restricted bioisostere for a phenyl ring, a common strategy to improve metabolic stability and reduce toxicity. Novel cyclohexanone derivatives have also shown potential as anti-inflammatory and antioxidant agents.[6]

-

Experimental Protocols

Protocol 1: Synthesis of a Cyclohexanol Derivative via Reduction of a Ketone

Objective: To synthesize 4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone.

Causality: This protocol exemplifies a standard and highly efficient method for converting a readily available ketone into the corresponding alcohol. Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for ketones and aldehydes, ensuring that other functional groups are typically not affected.

Methodology:

-

Dissolution: Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.25 g, 6.61 mmol) portion-wise to the stirred solution over 10 minutes. Caution: Hydrogen gas is evolved.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Quenching: Slowly add 1 M HCl (10 mL) to quench the excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by flash chromatography (silica gel, 10-20% ethyl acetate in hexanes) to obtain 4-tert-butylcyclohexanol.

Protocol 2: Oxidation of a Cyclohexanol to a Cyclohexanone

Objective: To synthesize cyclohexanone from cyclohexanol using bleach (sodium hypochlorite).

Causality: This protocol demonstrates an environmentally benign "green chemistry" approach to oxidation. The use of household bleach with an acetic acid catalyst avoids the use of heavy metal oxidants like chromium. The reaction proceeds via the formation of hypochlorous acid, which is the active oxidizing species.

Methodology:

-

Setup: In a 250 mL round-bottom flask, combine cyclohexanol (5.0 g, 0.05 mol) and glacial acetic acid (5 mL).

-

Cooling: Place the flask in an ice bath and begin stirring.

-

Addition of Oxidant: Add household bleach (6% NaOCl solution, 75 mL, ~0.06 mol) dropwise via an addition funnel over 20-30 minutes, maintaining the internal temperature below 40 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Check for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).

-

Quenching: If excess oxidant is present, add a saturated solution of sodium bisulfite dropwise until the starch-iodide test is negative.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation to yield cyclohexanone.

Conclusion

The distinction between this compound and the class of cyclohexanol derivatives is a clear illustration of the principle that a molecule's function is dictated by its form and functional groups. The ketone, with its electrophilic carbonyl carbon and acidic α-protons, is a hub for carbon-carbon bond formation and nucleophilic attack. In contrast, the alcohol, with its versatile hydroxyl group, serves as a key point for derivatization through oxidation, esterification, and etherification. For the drug development professional, recognizing these intrinsic differences is crucial for the rational design of synthetic strategies and the successful creation of novel therapeutics built upon the robust and versatile cyclohexane scaffold.

References

-

Gnee. (2026, February 3). Cyclohexanone Vs Cyclohexanol: Key Differences. Gneebio. [Link]

-

Gnee. (2026, January 26). Cyclohexanone vs Cyclohexanol: Key Differences and Uses. Gneebio. [Link]

-

ResearchGate. (n.d.). Cyclohexanol and Cyclohexanone. [Link]

-

SSRN. (2024, July 18). Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. [Link]

Sources

An In-depth Technical Guide to 2,2,6,6-Substituted Cyclohexanone Derivatives: Synthesis, Reactivity, and Applications

This guide provides a comprehensive overview of 2,2,6,6-substituted cyclohexanone derivatives, a class of sterically hindered ketones that present both unique challenges and opportunities in organic synthesis. We will delve into their preparation, explore the nuances of their reactivity governed by profound steric hindrance, and highlight their burgeoning applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the distinct properties of these valuable chemical entities.

Introduction: The Significance of Steric Hindrance

At the heart of the chemistry of 2,2,6,6-substituted cyclohexanone derivatives lies the concept of steric hindrance. The presence of four bulky substituents flanking the carbonyl group dramatically influences the molecule's conformation and the accessibility of its reactive centers. This steric congestion dictates the trajectory of incoming nucleophiles, modulates the stability of intermediates, and ultimately governs the stereochemical outcome of reactions.[1] Understanding and harnessing these steric effects are paramount for the effective utilization of this class of compounds.

This guide will navigate the synthetic pathways to access these hindered ketones, dissect their characteristic reactivity patterns with a focus on mechanistic rationale, and showcase their utility as versatile building blocks in the synthesis of complex molecules and bioactive compounds.

The Synthetic Landscape: Accessing Sterically Congested Scaffolds

The construction of the sterically demanding 2,2,6,6-substituted cyclohexanone framework requires robust synthetic methodologies. The primary strategies involve the exhaustive alkylation of a cyclohexanone precursor or more sophisticated cyclization and annulation approaches.

Alkylation of Cyclohexanones

A common and direct method for the synthesis of these derivatives is the exhaustive α-alkylation of cyclohexanone itself or its partially substituted analogues. This approach typically employs a strong, non-nucleophilic base to generate the enolate, followed by reaction with an alkylating agent.

2.1.1. Exhaustive α-Alkylation: The synthesis of the archetypal 2,2,6,6-tetramethylcyclohexanone can be achieved by reacting cyclohexanone with an excess of methyl iodide in the presence of a strong base like potassium hydride (KH).[2] The exceptional reactivity of KH allows for the smooth progression of the reaction to the fully methylated product in high yield.[2]

2.1.2. Regioselective Alkylation Strategies: In cases where unsymmetrical substitution is desired, controlling the regioselectivity of alkylation becomes crucial. While the formation of the less-substituted (kinetic) enolate is often favored with bulky bases like lithium diisopropylamide (LDA) at low temperatures, achieving alkylation at the more hindered α-site presents a significant challenge.[3][4] Recent advances have demonstrated that nickel-catalyzed alkylation with allylic alcohols can selectively introduce substituents at the more-hindered α-position, offering a novel solution to this long-standing problem.[4]

Cyclization and Annulation Reactions

Alternative strategies for constructing the 2,2,6,6-substituted cyclohexanone core involve the formation of the six-membered ring through cyclization or annulation reactions. These methods can offer greater control over the final substitution pattern. For instance, tandem carbene and photoredox-catalyzed processes have been developed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition.[5] Another notable example is the Effenberger α,α'-annulation of 2,6-disubstituted cyclohexanone silyl enol ethers with malonyl chloride to furnish bicyclo[3.3.1]nonane-triones.[6]

Reactivity Under Steric Constraint: A Mechanistic Perspective

The profound steric hindrance in 2,2,6,6-substituted cyclohexanones dictates their reactivity, often leading to highly diastereoselective transformations. The bulky substituents shield one face of the carbonyl group, forcing reagents to approach from the less hindered side.[1]

Nucleophilic Addition to the Carbonyl Group

Nucleophilic additions to these sterically encumbered ketones are a cornerstone of their chemistry, with the stereochemical outcome being a direct consequence of the conformational biases imposed by the substituents.

3.1.1. Diastereoselectivity in Hydride Reductions: The reduction of substituted cyclohexanones with hydride reagents is a classic example of stereocontrol. Bulky hydride reagents, such as L-selectride, preferentially attack from the equatorial face to avoid steric clashes with the axial substituents, leading to the formation of the axial alcohol.[7] Conversely, smaller hydride reagents can exhibit a higher propensity for axial attack.[7] The diastereoselectivity of these reductions can be further influenced by the specific substituents on the cyclohexanone ring and the reaction conditions.[8][9]

3.1.2. Reactions with Organometallic Reagents: The addition of Grignard and organolithium reagents to 2,2,6,6-substituted cyclohexanones also proceeds with high diastereoselectivity. The incoming nucleophile will preferentially attack the less hindered face of the carbonyl, a principle that has been exploited in the synthesis of complex molecules with quaternary stereocenters.[10]

Enolate Chemistry of Hindered Ketones

The formation and subsequent reactions of enolates derived from 2,2,6,6-substituted cyclohexanones are also profoundly influenced by steric factors.

3.2.1. Formation and Stability of Enolates: The protons at the α-positions (C3 and C5) are less acidic compared to those in unhindered cyclohexanones due to the steric impediment to solvation of the resulting enolate. However, with a sufficiently strong and sterically accessible base, enolate formation can be achieved.

3.2.2. Reactions of Hindered Enolates: The nucleophilicity of these sterically hindered enolates is diminished, yet they can participate in a range of reactions. Their utility is demonstrated in intramolecular processes and in reactions with highly reactive electrophiles.

Dehydrogenative Aromatization

A significant application of substituted cyclohexanone derivatives is their conversion to substituted phenols and anilines through dehydrogenative aromatization.[11][12] This transformation provides an alternative to traditional electrophilic or nucleophilic aromatic substitution, often overcoming limitations related to regioselectivity.[11] This method has been shown to be effective for a variety of substituted cyclohexanones, offering a versatile entry into polysubstituted aromatic compounds.[13]

Applications in Organic Synthesis and Drug Discovery

The unique structural and reactive properties of 2,2,6,6-substituted cyclohexanone derivatives make them valuable intermediates in the synthesis of complex natural products and as scaffolds in medicinal chemistry.

Precursors for Complex Molecule Synthesis

These hindered ketones serve as versatile starting materials for the construction of intricate molecular architectures. For example, they have been utilized in the synthesis of bicyclic compounds and other complex carbocyclic frameworks.[6] Their ability to direct the stereochemical course of reactions makes them particularly useful in target-oriented synthesis.

Building Blocks in Medicinal Chemistry

The rigid conformational nature of the 2,2,6,6-substituted cyclohexanone scaffold has made it an attractive template for the design of new therapeutic agents.

4.2.1. Anticancer Agents: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[14] Certain compounds within this series have demonstrated potent anticancer activity, highlighting the potential of this scaffold in oncology drug discovery.[14]

4.2.2. Neurological Drug Candidates: The 6-azabicyclo[3.2.1]octane scaffold, which can be synthesized from substituted cyclohexanone derivatives, is found in a number of compounds with applications in the pharmaceutical industry, including potential treatments for neurological disorders.[15][16]

Experimental Protocols

To provide a practical context, the following are representative experimental procedures for the synthesis and a key reaction of a 2,2,6,6-substituted cyclohexanone derivative.

5.1. Synthesis of 2,2,6,6-Tetramethylcyclohexanone

This protocol is adapted from established literature procedures for the exhaustive methylation of cyclohexanone.

-

Materials: Cyclohexanone, methyl iodide, potassium hydride (KH) (30% dispersion in mineral oil), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of potassium hydride in anhydrous THF.

-

Cyclohexanone is added dropwise to the stirred suspension at room temperature.

-

After the initial reaction subsides, an excess of methyl iodide is added dropwise.

-

The reaction mixture is stirred at reflux until the starting material is consumed (monitored by GC-MS).

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to afford 2,2,6,6-tetramethylcyclohexanone.

-

5.2. Diastereoselective Reduction of a 2,2,6,6-Substituted Cyclohexanone

This protocol outlines a general procedure for the diastereoselective reduction of a substituted cyclohexanone using a bulky hydride reagent.

-

Materials: Substituted cyclohexanone, L-selectride (1.0 M solution in THF), and anhydrous THF.

-

Procedure:

-

The substituted cyclohexanone is dissolved in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

L-selectride solution is added dropwise to the stirred solution.

-

The reaction is stirred at -78 °C until complete conversion of the starting material is observed (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting diastereomeric alcohols are purified and characterized by NMR spectroscopy to determine the diastereomeric ratio.

-

Conclusion and Future Outlook

2,2,6,6-Substituted cyclohexanone derivatives represent a fascinating and synthetically valuable class of molecules. Their sterically demanding nature, once viewed as a hurdle, is now increasingly recognized as a powerful tool for controlling reactivity and stereoselectivity. As synthetic methodologies continue to advance, providing more efficient and selective access to these compounds, their application in the synthesis of complex molecules and in the development of new pharmaceuticals is expected to expand significantly. The continued exploration of their unique reactivity will undoubtedly uncover new and exciting opportunities in the field of organic chemistry.

Data and Visualizations

Table 1: Representative Reactions of 2,2,6,6-Substituted Cyclohexanones

| Reactant | Reagent(s) | Product(s) | Key Feature |

| Cyclohexanone | Excess CH₃I, KH | 2,2,6,6-Tetramethylcyclohexanone | Exhaustive α-alkylation |

| 2-Methylcyclohexanone | LDA, then CH₃I | 2,6-Dimethylcyclohexanone (major) | Kinetic enolate alkylation |

| 4-tert-Butylcyclohexanone | L-Selectride | cis-4-tert-Butylcyclohexanol | Diastereoselective hydride reduction |

| Substituted Cyclohexanone | Catalytic Dehydrogenation | Substituted Phenol | Aromatization |

Diagram 1: Synthesis of 2,2,6,6-Tetramethylcyclohexanone

Caption: Synthetic pathway to 2,2,6,6-tetramethylcyclohexanone.

Diagram 2: Diastereoselective Reduction of 4-tert-Butylcyclohexanone

Caption: Diastereoselective reduction of a substituted cyclohexanone.

References

- Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides.

- REACTION OF HINDERD α,β - UNSATURATED KETONES WITH 2,4-BIS(4-METHOXYPHENYL).

- Access to Hindered Homopropargylic Tertiary Alcohols via Nucleophilic Addition of Chiral Copper Species Forming an All-Carbon Qu

- Enolate Reactions - Direct Alkyl

- Ketone α-alkylation

- Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines.

- Cyclohexanone synthesis.

- Nucleophilicity of sterically hindered enol

- Synthesis of tetramethyl-cyclohexanone.

- Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of.

- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.

- annulation of 2,6-prenyl-substituted cyclohexanone derivatives with malonyl chloride: application to a short synthesis of (+/-)-clusianone.

- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.

- Reaction of sterically hindered cyclohexadienones with 2,4,6-tri-tert-butylphenol and 2,2.

- Synthesis of substituted benzene and cyclohexanone deriv

- Synthesis of Cyclohexanones by a Tandem Photoc

- MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.

- MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.

- 2,2,6,6-tetrahalocyclohexanone.

- How to synthesis 2- methyl cyclohexanone

- Cyclohexanone-2,2,6,6-d4 D 98

- Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridg.

- 2,2,6,6-Tetramethylcyclohexanone.

- Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones.

- 2,2,6,6-Tetramethylcyclohexanone | C10H18O | CID 136933.

- Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study.

- 2,2,6,6-TETRAMETHYL-CYCLOHEXANONE AldrichCPR.

- Top 18 Industrial Uses of Cyclohexanone.

- Catalytic Hydrodehydration of Cyclohexanone, Hydrogenation of 2-Cyclohexen-1-one, and Dehydrogenation of Cyclohexene over a Mo Chloride Cluster with an Octahedral Metal Framework.

- 2,2,6,6-Tetrachloro-cyclohexanone.

- Synthesis of (a) (2E,6E)‐2,6‐dibenzylidene cyclohexanone (A1K1) and (b)....

- Chemical Properties of 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3).

Sources

- 1. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Alpha,alpha'-annulation of 2,6-prenyl-substituted cyclohexanone derivatives with malonyl chloride: application to a short synthesis of (+/-)-clusianone. Formation and rearrangement of a biogenetic-like intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. osti.gov [osti.gov]

- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

Technical Guide: Stability & Control of Hydroxymethylated Cyclohexanone Derivatives

Executive Summary

Hydroxymethylated cyclohexanone derivatives, particularly 2-(hydroxymethyl)cyclohexanone , serve as pivotal chiral building blocks in the synthesis of complex pharmacophores and fragrances. However, their utility is often compromised by their inherent thermodynamic instability. Unlike simple ketones, these aldol adducts exist in a precarious equilibrium, prone to retro-aldol cleavage (releasing formaldehyde) and dehydration (forming exocyclic enones).[1]

This guide moves beyond standard synthesis recipes to address the causality of degradation. It provides a self-validating framework for synthesizing, isolating, and stabilizing these transient intermediates, ensuring high fidelity for downstream applications in drug development.[1]

Part 1: The Mechanistic Landscape of Instability

To control stability, one must first accept that 2-(hydroxymethyl)cyclohexanone is not a static endpoint but a kinetic trap.[1] The molecule sits at a trifurcation point of reactivity.

The Retro-Aldol Equilibrium (The Silent Killer)

The formation of the C-C bond between cyclohexanone and formaldehyde is reversible. Under basic conditions, or even in the presence of protic solvents with trace alkalinity, the equilibrium shifts back toward the starting materials.

-

Mechanism: Deprotonation of the hydroxyl group facilitates the collapse of the C-C bond, ejecting formaldehyde.

-

Consequence: Loss of stoichiometry and generation of volatile formaldehyde, which can then participate in side reactions (Cannizzaro).

Dehydration (The Irreversible Trap)

While retro-aldol is reversible, dehydration is often the thermodynamic sink. The elimination of water yields 2-methylenecyclohexanone , an

-

Mechanism: Acid-catalyzed E1 or base-catalyzed E1cB elimination.[1]

-

Consequence: Formation of a Michael acceptor that can polymerize or react non-selectively with nucleophiles.

Pathway Visualization

The following diagram maps the kinetic competition between the desired aldol adduct and its degradation products.

Figure 1: Reaction network showing the reversibility of the aldol step versus the irreversibility of dehydration.

Part 2: Synthesis and Isolation Challenges

The synthesis of 2-(hydroxymethyl)cyclohexanone is trivial; its isolation in high purity is the challenge. Standard protocols often fail because they ignore the workup-induced degradation.

Protocol: Kinetic Control Synthesis

This protocol utilizes a weak base and strictly controlled temperature to minimize the thermodynamic drift toward the retro-aldol product.

Reagents:

-

Formaldehyde (37% aq, 1.1 eq)[1]

-

Catalyst: L-Proline (10 mol%) or basic ion-exchange resin (e.g., Amberlyst A21)[1]

-

Solvent: DMSO or THF (anhydrous)[1]

Step-by-Step Workflow:

-

Cryogenic Setup: Cool the cyclohexanone/solvent mixture to 0°C . Why? Lower temperatures favor the exothermic aldol addition (Le Chatelier’s principle) and kinetically suppress elimination.

-

Controlled Addition: Add formaldehyde dropwise over 30 minutes.

-

Monitoring: Monitor by TLC or HPLC. Do not rely on GC for the crude reaction mixture without derivatization, as the high injector port temperature (250°C) will induce retro-aldol cleavage, giving false negatives.

-

The Critical Quench:

-

Do NOT use strong acid (HCl) to neutralize. This catalyzes dehydration.

-

Use: Saturated aqueous Ammonium Chloride (

) or phosphate buffer (pH 7.0).[1]

-

-

Extraction: Extract immediately with Ethyl Acetate. Keep the organic phase cold.

-

Solvent Removal: Evaporate solvent at < 30°C under high vacuum. Never heat the crude oil to remove trace solvent.

Part 3: Stability Profiling & Validation[1]

As a scientist, you must validate the stability of your specific derivative. The following "Forced Degradation" protocol creates a stability profile for your compound.

Protocol: pH-Rate Profile Determination

Objective: Determine the pH window of maximum stability (

-

Preparation: Prepare 10 mM solutions of the purified hydroxymethyl derivative in buffers ranging from pH 2.0 to pH 10.0.

-

Incubation: Incubate at 25°C.

-

Sampling: Aliquot every 30 minutes for 4 hours.

-

Analysis: Analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient, UV 210 nm).

-

Note: The enone (dehydration product) has a high extinction coefficient at ~230-240 nm due to conjugation. The aldol product has weak absorption (carbonyl n->

* only).

-

Expected Stability Data (Reference)

| Condition | Primary Degradation Mode | Half-Life ( | Observation |

| pH < 3.0 | Dehydration (Acid Cat.) | < 1 Hour | Rapid appearance of UV-active peak (Enone).[1] |

| pH 4.0 - 6.0 | Stable Window | > 24 Hours | Optimal storage window.[1] |

| pH 7.0 | Slow Retro-Aldol | ~ 12 Hours | Gradual loss of mass; formaldehyde odor.[1] |

| pH > 9.0 | Rapid Retro-Aldol | < 30 Minutes | Reversion to cyclohexanone. |

| Temp > 40°C | Retro-Aldol + Dehydration | < 15 Minutes | Rapid decomposition.[1] |

Part 4: Stabilization Strategies

If the hydroxymethyl ketone is an intermediate, use it immediately. If storage is required, you must "lock" the reactive centers.

Strategy A: Silyl Protection (The "Cap")

Masking the free hydroxyl group prevents the internal proton transfer required for base-catalyzed dehydration and significantly slows retro-aldol kinetics by removing the acidic hydroxyl proton.

-

Reagent: TBS-Cl (tert-Butyldimethylsilyl chloride) / Imidazole.[1]

-

Result: The O-TBS ether is stable to chromatography and room temperature storage.

Strategy B: Reduction to Diol (The "Exit")

If the ketone functionality is not immediately needed, reduce it. The 1,3-diol (e.g., 2-(hydroxymethyl)cyclohexanol) is exponentially more stable because the retro-aldol pathway requires a carbonyl group to accept the electron density.[1]

-

Reagent:

in Methanol. -

Result: A stable crystalline solid or viscous oil that can be stored indefinitely.

Strategy C: Low-Temperature Storage

If the free aldol must be stored:

-

Remove all solvent (solvent traces often contain peroxides or acids).

-

Store under Argon at -20°C .

-

Add a radical inhibitor (e.g., BHT) if dehydration to the enone is observed (prevents polymerization of the enone).

Part 5: Analytical Logic (Self-Validating Systems)[1]

How do you know your compound is pure?

-

NMR Integrity:

-

1H NMR: Look for the disappearance of the hydroxymethyl protons (

3.5-4.0 ppm). -

Diagnostic Impurity: A singlet or doublet near

5.0-6.0 ppm indicates the exocyclic methylene protons of the dehydration product.

-

-

HPLC vs. GC:

-

GC: Only valid for protected derivatives (e.g., silyl ethers).[1] Free aldols will decompose on the column.

-

HPLC: The gold standard. Use a diode array detector (DAD) to distinguish the target (low UV) from the enone (high UV).

-

Analytical Decision Tree

Figure 2: Decision matrix for analytical method selection to avoid artifactual degradation.

References

-

BenchChem. (2025).[3][4] Synthesis and Purification of 2-(Hydroxymethyl)cyclohexanone. Retrieved from [1]

-

Guthrie, J. P. (1978).[5] Equilibrium constants for a series of simple aldol condensations. Canadian Journal of Chemistry, 56, 962.[5] Retrieved from [1]

-

Wamser, C. C. (2000).[6] Chapter 18 - Condensation Reactions: Aldol and Dehydration Mechanisms. Portland State University. Retrieved from [1]

-

PubChem. (2025).[7] 2-(Hydroxymethyl)cyclohexanone Compound Summary. National Library of Medicine. Retrieved from [1][2]

-

Master Organic Chemistry. (2022). The Retro-Aldol Reaction and Reversibility. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Chapter 18 Notes [web.pdx.edu]

- 7. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Distinction Between CAS 5416-55-7 and the Unidentified CAS 3232-65-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CAS 5416-55-7, identified as 4-Methoxyphenyl isocyanate, and addresses the status of CAS 3232-65-3. For scientists and researchers engaged in drug development and chemical synthesis, precise identification of chemical entities through their CAS (Chemical Abstracts Service) Registry Number is paramount. This document clarifies the distinct nature of these two identifiers, offering a detailed profile of the validated compound and a conclusive statement on the current unavailability of information for the other.

Part 1: Comprehensive Profile of CAS 5416-55-7 (4-Methoxyphenyl isocyanate)

Introduction:

CAS 5416-55-7 is unequivocally assigned to the chemical compound 4-Methoxyphenyl isocyanate.[1][2][3] This organic molecule is characterized by a methoxy-substituted phenyl ring attached to a highly reactive isocyanate functional group. Its unique chemical structure makes it a valuable reagent and building block in a multitude of synthetic applications, particularly in the pharmaceutical and polymer industries.[1][4]

Chemical and Physical Properties:

A thorough understanding of the physicochemical properties of 4-Methoxyphenyl isocyanate is essential for its safe handling and effective application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂ | [1][4] |

| Molecular Weight | 149.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 106-110 °C at 16 mmHg | [2] |

| Density | 1.151 g/mL at 25 °C | |

| Refractive Index | n20/D 1.548 | |

| Solubility | Soluble in organic solvents, reacts with water | [5] |

| Synonyms | 1-Isocyanato-4-methoxybenzene, 4-Anisyl isocyanate, p-Methoxyphenyl isocyanate |

Molecular Structure:

The structure of 4-Methoxyphenyl isocyanate, featuring a benzene ring substituted with a methoxy group at position 4 and an isocyanate group at position 1, is crucial to its reactivity. The electron-donating nature of the methoxy group can influence the reactivity of the isocyanate moiety.

Caption: Molecular structure of 4-Methoxyphenyl isocyanate (CAS 5416-55-7).

Reactivity and Applications:

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is the cornerstone of its utility in organic synthesis.

-

Pharmaceutical Synthesis: 4-Methoxyphenyl isocyanate is a key intermediate in the synthesis of various pharmaceutical compounds. It is used to introduce the 4-methoxyphenylcarbamoyl moiety into molecules, which can be found in a range of biologically active compounds.[1][4]

-

Polymer Chemistry: This compound is utilized in the production of polyurethanes and other polymers. The reaction of the isocyanate with polyols leads to the formation of urethane linkages, which are the basis of these versatile materials.[4]

-

Agrochemicals: It also serves as a building block in the synthesis of certain pesticides and herbicides.

Experimental Protocol: Synthesis of a Urea Derivative

To illustrate the utility of 4-Methoxyphenyl isocyanate, a general protocol for the synthesis of a substituted urea is provided below. This reaction is fundamental in many drug discovery programs.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(phenyl)urea.

Materials:

-

4-Methoxyphenyl isocyanate (CAS 5416-55-7)

-

Aniline

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 4-Methoxyphenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via a dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Safety and Handling:

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Part 2: Status of CAS 3232-65-3

Investigation and Findings:

A comprehensive and systematic search of authoritative chemical databases and scientific literature was conducted to identify the chemical entity associated with CAS 3232-65-3. This investigation included searches of the Chemical Abstracts Service (CAS) registry, PubChem, and other major chemical supplier databases.

Implications for Researchers:

For researchers and scientists, this finding is critical. The use of an incorrect or invalid CAS number can lead to significant confusion, wasted resources, and erroneous experimental design. It is imperative to verify the validity of a CAS number before proceeding with any research or procurement activities. The absence of a chemical record for CAS 3232-65-3 indicates that it should not be used to identify any chemical compound.

Caption: A simplified workflow for the validation of a CAS number.

Conclusion: A Clear Chemical Distinction

The chemical distinction between CAS 5416-55-7 and CAS 3232-65-3 is definitive:

-

CAS 5416-55-7 is the validated and registered CAS number for 4-Methoxyphenyl isocyanate , a well-characterized and synthetically useful organic compound.

-

CAS 3232-65-3 does not correspond to a recognized chemical substance in publicly accessible and authoritative databases. It should be considered an invalid or obsolete identifier.

This guide serves to rectify any potential ambiguity and to provide a clear, technically grounded understanding for the scientific community. Researchers are advised to rely solely on validated CAS numbers for chemical identification to ensure the integrity and reproducibility of their work.

References

-

4-methoxyphenyl isocyanate - Introduction. (2024, April 9). ChemBK. [Link]

-

Benzene, 1-isocyanato-4-methoxy-. NIST WebBook. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

Sources

- 1. CAS 5416-93-3: 4-Methoxyphenyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxyphenyl isocyanate | 5416-93-3 [chemicalbook.com]

- 3. 4-Methoxyphenyl isocyanate | CAS 5416-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-Methoxyphenyl isocyanate | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of Tetrakis(hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the melting and boiling points of Tetrakis(hydroxymethyl)cyclohexanone. Due to the limited availability of direct experimental data for this specific compound, this guide offers a detailed analysis of a structurally similar analog, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, to provide a scientifically grounded estimation of its physicochemical properties. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of melting and boiling points, equipping researchers with the necessary protocols to ascertain these values for novel or uncharacterized compounds like Tetrakis(hydroxymethyl)cyclohexanone. This guide is intended to serve as a valuable resource for professionals in drug development and chemical research, where a thorough understanding of a compound's physical properties is paramount for its synthesis, purification, and formulation.

Introduction: The Challenge of Characterizing Highly Functionalized Molecules

Tetrakis(hydroxymethyl)cyclohexanone is a polyhydroxylated derivative of cyclohexanone. Its structure, featuring a ketone functional group and four hydroxymethyl substituents, suggests a high degree of polarity and the potential for extensive intermolecular hydrogen bonding. These characteristics are of significant interest in fields such as polymer chemistry and as a scaffold in medicinal chemistry. However, the very properties that make this molecule intriguing also present challenges in its characterization. Highly polar, high molecular weight compounds often exhibit high melting points and can be prone to decomposition at elevated temperatures, making the determination of their boiling points particularly difficult.

A thorough literature and database search for the specific melting and boiling points of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one (CAS Number: 3232-65-3) did not yield any experimentally determined values. Chemical suppliers list the compound, but without accompanying physical property data[1][2].

In the absence of direct data, this guide will first discuss the known properties of a closely related analog and then provide detailed protocols for the experimental determination of these crucial physical constants.

Physicochemical Properties: Data and Theoretical Considerations

Analysis of a Structural Analog: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

A structurally similar compound, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS Number: 5416-55-7), differs only by the reduction of the ketone to a secondary alcohol. The physical properties of this analog are well-documented and can serve as a valuable point of reference.

| Property | Value | Source |

| Melting Point | 123-127 °C | [] |

| Boiling Point | 441.6 °C at 760 mmHg | [] |

The presence of five hydroxyl groups in the cyclohexanol derivative allows for extensive three-dimensional hydrogen bonding, contributing to its relatively high melting and boiling points.

Theoretical Expectations for Tetrakis(hydroxymethyl)cyclohexanone

Based on its molecular structure, we can infer the expected physical properties of Tetrakis(hydroxymethyl)cyclohexanone:

-

Melting Point: The presence of four hydroxyl groups will lead to significant hydrogen bonding, resulting in a high melting point, likely in a range similar to or slightly lower than its cyclohexanol analog. The ketone group is polar, but the replacement of a hydroxyl group with a carbonyl may slightly reduce the hydrogen-bonding capacity compared to the pentahydroxylated analog.

-

Boiling Point: A high boiling point is expected due to the high molecular weight and strong intermolecular forces (hydrogen bonding and dipole-dipole interactions). However, the compound may be susceptible to thermal decomposition at or before its boiling point at atmospheric pressure. Therefore, distillation under reduced pressure would likely be necessary to determine an accurate boiling point.

Experimental Protocols for the Determination of Melting and Boiling Points

For a novel or uncharacterized compound such as Tetrakis(hydroxymethyl)cyclohexanone, the following experimental procedures are recommended.

Determination of Melting Point

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Given the expected high boiling point and potential for thermal decomposition, the Thiele tube method or distillation under reduced pressure are recommended.

Thiele Tube Method (for small quantities):

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Synthesis Considerations

While a specific synthesis protocol for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one was not found, a plausible synthetic route would involve the base-catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde. This is analogous to the synthesis of other poly-methylol compounds. The synthesis of the related 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol involves the reaction of cyclohexanone with formaldehyde[4].

Safety and Handling

No specific safety data sheet (SDS) for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one is readily available. However, based on the general properties of cyclohexanone derivatives and polyhydroxylated compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Safety data sheets for related compounds like 2-Cyclohexen-1-one and the general class of cyclohexanones indicate potential hazards including flammability and toxicity, and appropriate precautions should always be taken[5][6][7].

Conclusion

While experimental data for the melting and boiling points of Tetrakis(hydroxymethyl)cyclohexanone remain to be formally documented, a strong theoretical basis exists to predict its physicochemical behavior. The properties of its structural analog, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, provide a valuable benchmark, suggesting a high melting point and a boiling point that may only be measurable under reduced pressure to prevent thermal degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to determine these critical parameters, thereby enabling further research and development of this and other novel chemical entities. It is imperative that such experimental work is conducted with appropriate safety measures in place.

References

-

BuyersGuideChem. (n.d.). Supplier CAS No 3232-65-3. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. National Center for Biotechnology Information. [Link]

-

Hua, C., Li, X.-G., & Xu, S.-M. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, 63(2), o547–o548. [Link]

-

Loba Chemie. (2018, April 12). 2-Cyclohexen-1-one MSDS. [Link]

-

Stenutz, R. (n.d.). 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. [Link]

-

Chemsrc. (2025, August 25). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. [Link]

Sources

- 1. 3232-65-3|2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one|BLD Pharm [bldpharm.com]

- 2. Supplier CAS No 3232-65-3 - BuyersGuideChem [buyersguidechem.com]

- 4. CAS#:5416-55-7 | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. lobachemie.com [lobachemie.com]

Methodological & Application

Reduction of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone to polyol

Application Note & Protocol

Topic: Selective Reduction of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the selective reduction of the sterically hindered ketone, this compound, to its corresponding secondary alcohol, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. The protocol employs sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring the specific conversion of the carbonyl group while preserving the five existing hydroxyl functionalities. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory protocol, and outline methods for the characterization and validation of the final polyol product. This guide is designed to be a self-validating system, enabling researchers to confidently synthesize and verify this valuable polyol building block.

Part 1: Foundational Principles and Mechanistic Insight

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount, especially in a molecule with multiple functional groups. For this compound, the primary challenge is to reduce the ketone without affecting the four primary hydroxymethyl groups.

Rationale for Selecting Sodium Borohydride (NaBH₄)

Sodium borohydride is the reagent of choice for this transformation due to its excellent functional group tolerance. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a "mild" reducing agent that readily reduces aldehydes and ketones but does not typically react with esters, amides, or carboxylic acids under standard conditions.[1][2] Its compatibility with protic solvents like ethanol and methanol makes it exceptionally convenient and safer for laboratory use.[1][3]

Reaction Mechanism

The reduction proceeds via a two-step mechanism involving nucleophilic addition followed by protonation.[4]

-

Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the cyclohexanone ring.[3] The four hydroxymethyl groups at the C2 and C6 positions create significant steric hindrance, which directs the hydride to attack from the less hindered face of the carbonyl. This steric control is a key factor in determining the stereochemical outcome of the reaction.

-

Alkoxyborate Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. Theoretically, one mole of NaBH₄ can reduce four moles of the ketone.

-

Protonation (Workup): After the initial reaction, a protic workup (e.g., with dilute acid or water) is performed. This step protonates the negatively charged oxygen atom, yielding the final secondary alcohol product and neutralizing any unreacted borohydride.[3][4]

The overall transformation can be visualized as follows:

Caption: Mechanism of NaBH₄ reduction of the ketone to a secondary alcohol.

Part 2: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Reagents:

-

This compound (Starting Material)

-

Sodium Borohydride (NaBH₄), ≥98%

-

Ethanol (EtOH), 200 proof

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl Acetate (EtOAc), ACS grade

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (Silica gel 60 F₂₅₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for recrystallization

-

Buchner funnel and filter paper

-

Quantitative Data

The following table outlines the quantities for a typical reaction. It is best practice to use an excess of the hydride reagent to ensure complete conversion.[2]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Millimoles (mmol) | Molar Equivalents |

| This compound | 218.25 | 2.18 | 10.0 | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.28 | 7.5 | 0.75 |

| Ethanol (Solvent) | - | 30 mL | - | - |

Note: While 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, an excess is used to account for any reaction with the solvent or decomposition.

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

Add 2.18 g (10.0 mmol) of this compound to a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 30 mL of ethanol and stir until the solid is completely dissolved.

-

Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

-

Reduction:

-

While stirring vigorously, add 0.28 g (7.5 mmol) of sodium borohydride in small portions over 15-20 minutes.

-

Causality: Portion-wise addition is critical to control the exothermic reaction and prevent the evolution of hydrogen gas from becoming too rapid.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a 9:1 Ethyl Acetate:Methanol solvent system. The product polyol will have a lower Rf value (be more polar) than the starting ketone.

-

-

Workup and Quenching:

-